Cas no 1805260-08-5 (2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)

2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine
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- インチ: 1S/C7H6Br2F2N2/c8-2-3-1-4(9)13-7(12)5(3)6(10)11/h1,6H,2H2,(H2,12,13)
- InChIKey: KLDUIDTZJXWZFR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(N=C(C=1C(F)F)N)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 38.9
2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029071700-1g |
2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine |
1805260-08-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 関連文献
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2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridineに関する追加情報
Introduction to 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine (CAS No. 1805260-08-5)
2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine, identified by the CAS number 1805260-08-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a core structural motif in numerous biologically active molecules. The presence of multiple functional groups, including an amino group, bromine substituents, and a difluoromethyl moiety, makes it a versatile intermediate for synthesizing complex pharmacophores.
The molecular structure of 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine features a pyridine ring substituted at the 2-position with an amino group, the 6-position with a bromine atom, the 4-position with a bromomethyl group, and the 3-position with a difluoromethyl group. This arrangement imparts unique electronic and steric properties that are highly valuable in drug design. The amino group at the 2-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the bromine and bromomethyl groups serve as reactive handles for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The difluoromethyl group is particularly noteworthy due to its widespread use in medicinal chemistry for improving metabolic stability, lipophilicity, and binding affinity. In recent years, compounds incorporating difluoromethyl groups have been extensively studied for their potential in modulating enzyme activity and receptor interactions. For instance, research has demonstrated that the introduction of a difluoromethyl group can enhance the binding affinity of small molecules to protein targets by increasing hydrophobic interactions and reducing metabolic vulnerability.
Recent advancements in computational chemistry have further highlighted the significance of 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine as a key intermediate in drug discovery. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing inhibitors targeting enzymes involved in cancer metabolism. Specifically, its structural features are well-suited for interacting with kinases and other enzymes that play critical roles in tumor growth and progression. By leveraging virtual screening techniques, researchers have identified derivatives of this compound that exhibit potent inhibitory activity against these enzymes.
The synthesis of 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of a pyridine precursor at the 6-position followed by selective functionalization at the 4- and 3-positions. The introduction of the amino group can be achieved through reductive amination or direct substitution reactions, while the incorporation of the difluoromethyl group is often accomplished via halogen exchange reactions or metal-catalyzed cross-coupling processes. These synthetic strategies underscore the compound's role as a building block for constructing more complex molecules.
In clinical research, derivatives of 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine have shown promise as leads for treating various diseases. For example, studies have indicated that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally, preclinical trials have demonstrated that compounds based on this scaffold exhibit antiviral activity against RNA viruses by inhibiting viral replication mechanisms. These findings highlight the therapeutic potential of further exploring derivatives of this compound.
The growing interest in 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine has also spurred innovation in synthetic methodologies aimed at improving its accessibility and scalability. Catalytic processes have been developed to streamline key transformation steps, reducing reaction times and minimizing waste generation. Furthermore, green chemistry principles have been applied to develop more sustainable synthetic routes that utilize environmentally benign solvents and reagents. These advancements not only enhance efficiency but also align with global efforts to promote sustainable pharmaceutical manufacturing.
Future research directions for 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine include exploring its applications in drug delivery systems and combination therapies. Nanotechnology-based approaches have been investigated to enhance drug delivery efficiency by encapsulating this compound within nanoparticles or liposomes. Additionally, combination therapy strategies involving this compound with other bioactive molecules are being explored to overcome drug resistance mechanisms observed in chronic diseases such as cancer.
The versatility of 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine as a pharmacological building block continues to drive innovation across multiple disciplines within pharmaceutical science. Its unique structural features offer opportunities for designing novel therapeutics with improved efficacy and reduced side effects. As research progresses, it is anticipated that new applications will emerge, further solidifying its importance in drug discovery and development pipelines.
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